Comprehensive Characterization of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) in Advanced Materials
Comprehensive Characterization of 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) in Advanced Materials
Executive Summary
The rational design of redox-active organic molecules is a cornerstone of modern materials science, bridging the gap between organic optoelectronics and next-generation energy storage. Among these, 2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) has emerged as a highly versatile, n-type (electron-accepting) building block. Characterized by its highly conjugated pyrene core, four redox-active carbonyl groups in the K-region, and two functionalizable amino groups, DAPT is uniquely suited for the bottom-up synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).
This technical guide provides an authoritative, step-by-step framework for the synthesis, structural validation, and electrochemical characterization of DAPT. By detailing the causality behind specific methodological choices, this document serves as a self-validating blueprint for integrating DAPT into high-performance applications, particularly in symmetric all-organic lithium-ion batteries (SAOBs) and fluorescent bio-imaging.
Chemical Identity & Structural Significance
DAPT (CAS: 2459874-51-0) derives its utility from its dual-functional nature. The amino groups at the 2,7-positions enable precise polycondensation reactions (such as Schiff-base formations), while the 4,5,9,10-tetraone core acts as a dense reservoir for electron and ion storage. As documented by 1, these functional groups facilitate highly specific interactions with target molecules, making it invaluable for both optoelectronic tuning and biomedical fluorescence labeling.
Quantitative Data Summary
To establish a baseline for characterization, the critical physicochemical and electrochemical metrics of DAPT and its derivative frameworks are summarized below:
| Property / Metric | Value / Observation | Primary Analytical Method |
| Molecular Weight | 292.25 g/mol | Mass Spectrometry |
| C=O Stretching Frequency | ~1675 cm⁻¹ | FT-IR Spectroscopy |
| Redox Capacity | 4 e⁻ / 4 Li⁺ per DAPT unit | Cyclic Voltammetry (CV) |
| HOMO / LUMO Levels (Polymer) | -5.61 eV / -3.51 eV | Density Functional Theory (DFT) |
| Pore Size (in COFs) | ~2.17 nm – 2.49 nm | NLDFT (N₂ Adsorption Isotherms) |
| Specific Capacity (COF Cathode) | Up to 353 mAh g⁻¹ (at 0.1 A g⁻¹) | Galvanostatic Charge-Discharge |
Scalable Synthesis Workflow & Mechanistic Causality
Direct functionalization of the 4,5,9,10 positions (the K-region) of unsubstituted pyrene is sterically and electronically hindered. Therefore, synthesizing DAPT requires a highly controlled, sequential oxidation strategy followed by targeted amination.
Protocol: Gram-Scale Synthesis of the Tetraone Core
Reference standard adapted from recent improvements in K-region oxidations published in 2.
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Primary Oxidation (Dione Formation): Suspend pyrene in a biphasic CH₂Cl₂/H₂O mixture containing K₂CO₃. Add RuO₂·nH₂O (catalyst) and potassium persulfate (K₂S₂O₈, oxidant).
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Causality: RuO₄ (generated in situ) offers unmatched reactivity for selective aromatic ring cleavage at the K-region. K₂S₂O₈ is chosen over traditional NaIO₄ because it avoids heavy metal waste and drastically simplifies product isolation.
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Self-Validation Check: Extract the organic layer and perform a rapid FT-IR scan. The emergence of a strong C=O stretch confirms the successful formation of pyrene-4,5-dione. If unreacted pyrene remains, the spectrum will lack this critical peak, indicating incomplete oxidation.
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Secondary Oxidation (Tetraone Formation): Reflux the isolated dione with anhydrous CrO₃ in glacial acetic acid.
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Precipitation & Isolation: Dilute the reaction mixture with cold water.
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Causality: Pyrene-4,5,9,10-tetraone is poorly soluble in water. Dilution forces the highly pure tetraone to spontaneously precipitate, entirely eliminating the need for complex, yield-reducing chromatographic purification.
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Protocol: 2,7-Amination and COF Integration
Following the synthesis of the tetraone core, the 2,7-positions are aminated (often via halogenation and subsequent cross-coupling) to yield DAPT. DAPT is then polymerized via Schiff-base condensation with a tri-aldehyde, such as triformylphloroglucinol (TFG).
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Causality: The initial imine condensation with TFG is followed by an irreversible keto-enol tautomerization. This structural locking mechanism drastically enhances the chemical stability of the resulting COF (e.g., PT-COF) against harsh battery electrolytes, as demonstrated in the 3.
Synthesis and integration workflow of DAPT into redox-active Covalent Organic Frameworks (COFs).
Structural Characterization Protocols
Validating the structural integrity of DAPT and its polymeric derivatives requires a multi-modal spectroscopic approach.
FT-IR & Solid-State NMR Spectroscopy
To confirm the chemical composition and polycondensation efficiencies of DAPT-based frameworks, FT-IR is the primary diagnostic tool.
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Monomer Validation: The pristine DAPT monomer exhibits a distinct C=O stretching band at ~1675 cm⁻¹ and N-H stretching bands at 3311–3473 cm⁻¹.
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Polymer Validation: Upon successful Schiff-base condensation, the N-H stretching bands must completely disappear. Simultaneously, new strong C–N stretching bands emerge at approximately 1253–1262 cm⁻¹. This confirms the resonant structure of β-ketoenamines, a hallmark of successful framework engineering as noted in 4.
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¹³C CP-MAS Solid-State NMR: Employed to conclusively verify the keto-enol tautomerization state in the solid phase, ensuring the framework will not degrade via hydrolysis during electrochemical cycling.
Electrochemical Characterization & Energy Storage Mechanisms
DAPT is a powerhouse for organic energy storage because all four carbonyl groups in the pyrene-4,5,9,10-tetraone unit can be utilized as redox-active sites without decomposing the structure, facilitating a theoretical 4e⁻/4Li⁺ redox process.
Protocol: Operando Raman Spectroscopy
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Objective: Track the reversible transformation of redox-active carbonyl groups in real-time during lithiation and delithiation.
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Causality: Ex-situ characterization often suffers from atmospheric contamination or structural relaxation once the applied potential is removed. Operando techniques provide a direct, artifact-free observation of the C=O bond dynamics.
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Steps:
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Cell Assembly: Assemble a modified coin cell equipped with a quartz window. Use the DAPT-COF as the working electrode, lithium metal as the counter electrode, and a standard LiPF₆-based electrolyte.
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Calibration & OCV Check: Focus the Raman laser (532 nm) onto the working electrode. Self-Validation Check: Record the Open Circuit Voltage (OCV) for 2 hours. A perfectly stable OCV confirms a hermetic seal, ensuring no moisture ingress will skew the redox kinetics.
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Galvanostatic Cycling: Apply a constant current density (e.g., 200 mA g⁻¹) to discharge the cell to 1.5 V, acquiring Raman spectra every 10 minutes.
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Data Interpretation: Monitor the ~1675 cm⁻¹ peak. The complete disappearance of this peak at 1.5 V, followed by its 100% recovery upon recharging to 3.5 V, validates the highly reversible utilization of all four carbonyl sites.
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Cyclic Voltammetry (CV) Analysis
Kinetic analyses of DAPT-based electrodes utilizing CV peak currents indicate that the redox chemistry is highly surface-controlled and not limited by solid-state diffusion. Symmetrical redox peaks (e.g., at 0.28/0.24 V and 0.37/0.33 V) maintained even at high scan rates (up to 1000 mV s⁻¹) demonstrate intrinsically fast reaction kinetics, making DAPT ideal for high-rate-capacity applications 5.
Electrochemical 4e⁻/4Li⁺ redox mechanism of the DAPT tetraone core during charge and discharge.
Conclusion
2,7-Diaminopyrene-4,5,9,10-tetraone (DAPT) represents a paradigm shift in the design of redox-active organic materials. By leveraging its unique K-region tetraone core and functionalizable 2,7-amino groups, researchers can engineer highly stable, fast-kinetic Covalent Organic Frameworks. Adhering to the stringent synthesis, validation, and operando characterization protocols outlined in this guide ensures that the theoretical maximum of its 4e⁻/4Li⁺ capacity is translated into practical, high-energy-density devices.
References
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Title: A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode Source: Journal of the American Chemical Society (ACS) URL: 3
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Title: Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage Source: CCS Chemistry - Chinese Chemical Society URL: 4
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Title: Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone Source: PMC / Journal of Organic Chemistry URL: 2
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Title: Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries Source: RSC Publishing URL: 5
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Title: 2,7-diaminopyrene-4,5,9,10-tetraone CAS 2459874-51-0 Product Information Source: Warshel Chemical Ltd. URL: 1
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- 5. Bipolar conjugated microporous polymer with intrinsically fast reaction kinetics for high-energy-density and high-rate-capacity symmetric all-organic lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
